molecular formula C12H11NO4 B12902513 6-Methoxy-3-methyl-2-(2-nitroethenyl)benzofuran CAS No. 37733-64-5

6-Methoxy-3-methyl-2-(2-nitroethenyl)benzofuran

Cat. No.: B12902513
CAS No.: 37733-64-5
M. Wt: 233.22 g/mol
InChI Key: VWACKKSWDPLSHA-AATRIKPKSA-N
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Description

6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a methoxy group at the 6th position, a methyl group at the 3rd position, and a nitrovinyl group at the 2nd position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methanol in the presence of a base.

    Methylation: The methyl group at the 3rd position is introduced using methyl iodide and a strong base like sodium hydride.

    Nitrovinylation: The nitrovinyl group is introduced via a Henry reaction, where nitromethane reacts with an aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroalkanes.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of nitroalkanes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-methylbenzofuran: Lacks the nitrovinyl group.

    3-Methyl-2-(2-nitrovinyl)benzofuran: Lacks the methoxy group.

    6-Methoxy-2-(2-nitrovinyl)benzofuran: Lacks the methyl group.

Uniqueness

6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran is unique due to the presence of all three functional groups (methoxy, methyl, and nitrovinyl) on the benzofuran ring, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

37733-64-5

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

6-methoxy-3-methyl-2-[(E)-2-nitroethenyl]-1-benzofuran

InChI

InChI=1S/C12H11NO4/c1-8-10-4-3-9(16-2)7-12(10)17-11(8)5-6-13(14)15/h3-7H,1-2H3/b6-5+

InChI Key

VWACKKSWDPLSHA-AATRIKPKSA-N

Isomeric SMILES

CC1=C(OC2=C1C=CC(=C2)OC)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C=C[N+](=O)[O-]

Origin of Product

United States

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